{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-THIENYL)METHANONE
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Overview
Description
{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-THIENYL)METHANONE is a complex organic compound that features a combination of carbazole, piperazine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-THIENYL)METHANONE typically involves multiple steps:
Formation of 9-Ethyl-9H-carbazole: This is achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide.
Synthesis of 9-Ethyl-9H-carbazol-3-carbaldehyde: The 9-ethylcarbazole is treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions.
Formation of the Piperazine Derivative: The 9-ethyl-9H-carbazol-3-carbaldehyde reacts with piperazine in the presence of acetic acid as a catalyst.
Final Coupling with 2-Thienylmethanone: The piperazine derivative is then coupled with 2-thienylmethanone under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-THIENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like manganese dioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiophene moieties.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-THIENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
It may be investigated for its anticancer, antimicrobial, and anti-inflammatory properties .
Industry
In industry, the compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells . Its unique electronic properties make it a valuable component in the design of new materials with enhanced performance.
Mechanism of Action
The mechanism of action of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways. The carbazole moiety is known for its ability to intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects . The piperazine and thiophene moieties may enhance the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(9-Ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines
- Polycarbazole derivatives
- Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl) (benzamido)methyl]phosphonate
Uniqueness
{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-THIENYL)METHANONE is unique due to its combination of carbazole, piperazine, and thiophene moieties This combination imparts distinct electronic, chemical, and biological properties that are not commonly found in other compounds
Properties
Molecular Formula |
C24H25N3OS |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C24H25N3OS/c1-2-27-21-7-4-3-6-19(21)20-16-18(9-10-22(20)27)17-25-11-13-26(14-12-25)24(28)23-8-5-15-29-23/h3-10,15-16H,2,11-14,17H2,1H3 |
InChI Key |
GHGKDYVOXMAZQR-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC=CS4)C5=CC=CC=C51 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC=CS4)C5=CC=CC=C51 |
Origin of Product |
United States |
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